molecular formula C5H12N2O3 B1593489 N(5)-Hydroxy-L-ornithine CAS No. 35187-58-7

N(5)-Hydroxy-L-ornithine

Cat. No. B1593489
CAS RN: 35187-58-7
M. Wt: 148.16 g/mol
InChI Key: OZMJDTPATROLQC-BYPYZUCNSA-N
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Description

N(5)-Hydroxy-L-ornithine (L-HO) is a non-proteinogenic amino acid that has been recently discovered as a potential bioactive compound. It is a derivative of L-ornithine, which is an important intermediate in the urea cycle. L-HO has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research.

Scientific Research Applications

Synthesis and Siderophore Activity

N(5)-Hydroxy-L-ornithine, as a key constituent in microbial siderophores, has been explored for its synthesis and siderophore activity. A study by Dolence et al. (1991) demonstrated that substantial modifications to the framework of peptide-based siderophores, which include N(5)-Hydroxy-L-ornithine, can be tolerated by microbial iron-transport systems, potentially broadening its applicability in microbial growth and siderophore biosynthesis (Dolence et al., 1991).

Microbial Growth Promoting Activity

The growth-promoting activity of N(5)-Hydroxy-L-ornithine derivatives was observed to significantly depend on the hydrophobic nature of the derivative. This finding was reported by Lin et al. (2001), who noted that certain derivatives, particularly an N-terminal palmitoyl derivative, mimicked natural mycobactin J in microbial growth promotion studies (Lin, Miller, & Möllmann, 2001).

Role in Biosynthetic Pathways

N(5)-Hydroxy-L-ornithine is involved in the biosynthetic pathways of several compounds. Visca et al. (1994) discussed its role in the biosynthesis of the fluorescent siderophore pyoverdin in Pseudomonas aeruginosa, highlighting its importance in early biosynthetic steps (Visca, Ciervo, & Orsi, 1994).

Industrial Production of L-ornithine

In the field of industrial microbiology, N(5)-Hyydroxy-L-ornithine is closely related to the production of L-ornithine. Studies by Shu et al. (2018) and Zhang et al. (2018) demonstrated metabolic pathway engineering in Corynebacterium crenatum and Corynebacterium glutamicum, respectively, for enhanced L-ornithine production. These studies highlight the potential of N(5)-Hydroxy-L-ornithine in industrial applications (Shu et al., 2018); (Zhang, Ren, Yu, Zhou, & Ye, 2018).

Inhibition Properties in Biochemical Pathways

Boucher et al. (1994) reported the inhibitory propertiesof N(5)-Hydroxy-L-arginine (a derivative of N(5)-Hydroxy-L-ornithine) in liver and macrophage arginase. This finding suggests potential applications of N(5)-Hydroxy-L-ornithine in regulating biochemical pathways related to nitric oxide synthesis and other metabolic processes (Boucher, Custot, Vadon, Delaforge, Lepoivre, Tenu, Yapo, & Mansuy, 1994).

Analytical Chemistry and Medical Research

In medical research and analytical chemistry, methods for detecting and quantifying ornithine, which is closely related to N(5)-Hydroxy-L-ornithine, are significant. Martens-Lobenhoffer et al. (2007) developed a method for the detection of ornithine in human plasma, showcasing the clinical relevance of this amino acid in understanding various metabolic and physiological processes (Martens-Lobenhoffer, Postel, Tröger, & Bode-Böger, 2007).

Stress Response Modulation

In neurobiology, the role of N(5)-Hydroxy-L-ornithine derivatives in modulating stress responses has been explored. Kurata et al. (2012) found that orally administered L-ornithine, a derivative, reduced stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice. This points towards potential therapeutic applications in managing stress and anxiety disorders (Kurata, Nagasawa, Tomonaga, Aoki, Akiduki, Morishita, Denbow, & Furuse, 2012).

properties

IUPAC Name

(2S)-2-amino-5-(hydroxyamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJDTPATROLQC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956634
Record name N~5~-Hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(5)-Hydroxy-L-ornithine

CAS RN

35187-58-7
Record name N5-Hydroxy-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35187-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-N-Hydroxyornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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